3-(Trimethylsilyl)ethynylbenzaldehyde
Overview
Description
3-(Trimethylsilyl)ethynylbenzaldehyde is a chemical compound with the empirical formula C12H14OSi . It is a liquid form with a refractive index of n20/D 1.547 and a density of 0.962 g/mL at 25 °C .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 3-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon .Molecular Structure Analysis
The molecular weight of this compound is 202.32 . The SMILES string representation of the molecule isCSi(C)C#Cc1cccc(C=O)c1
. Chemical Reactions Analysis
The trimethylsilyl group in this compound can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.547 and a density of 0.962 g/mL at 25 °C . It has a boiling point of 518.8ºC at 760 mmHg .Scientific Research Applications
Catalysis in Asymmetric Addition
3-(Trimethylsilyl)ethynylbenzaldehyde and related compounds have been used in the study of asymmetric addition reactions. Chiral (salen)TiCl2 complexes, for instance, have been utilized to catalyze the asymmetric addition of trimethylsilyl cyanide to aldehydes, producing trimethylsilyl ethers of cyanohydrins with high enantiomeric excess (Belokon’ et al., 1999).
Generation and Conversion of Silenes
Research has been conducted on the generation and conversion of transient silenes involving compounds similar to this compound. This includes the study of triisopropylbenzaldehyde with tris(trimethylsilyl)silylmagnesium bromide (Luderer et al., 1996).
Protective Groups in Synthesis
The trimethylsilyl group has been employed to protect terminal ethynyl groups in Grignard syntheses, a method useful in the preparation of various organic compounds. This includes synthesizing acids like p-ethynylbenzoic acid (Eaborn et al., 1967).
Synthetic Chemistry Applications
This compound is relevant in synthetic chemistry, for example, in the stereospecific formation of 1,2-dioxetanes from diethoxyethylenes by singlet oxygen (Bartlett & Schaap, 1970). It also plays a role in solvent-free synthesis of certain organic compounds (Murthy et al., 2016).
Conversion to Other Chemical Forms
Studies include the conversion of 3-trimethylsilyl-2,5-dihydrofurans to furans, demonstrating its utility in various chemical transformations (Sato et al., 1985).
Synthesis of Hydroxy-Indanones
Research has been conducted on the synthesis of 3-hydroxy-1-indanones using copper-catalyzed intramolecular annulation, starting from simple compounds like 2-ethynylbenzaldehyde (He et al., 2018).
Oxidation Processes
This compound-related compounds are used in oxidation processes to convert ethers and alcohols into aldehydes and ketones (Rasouli et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound 3-(Trimethylsilyl)ethynylbenzaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a chemical compound, it likely interacts with its targets through chemical reactions, possibly involving the ethynyl and aldehyde functional groups .
Biochemical Pathways
Given the presence of the ethynyl and aldehyde groups, it may be involved in reactions with proteins or other biological molecules .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound .
Properties
IUPAC Name |
3-(2-trimethylsilylethynyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OSi/c1-14(2,3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZYBRHQVJTPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377989 | |
Record name | 3-(Trimethylsilyl)ethynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77123-55-8 | |
Record name | 3-(Trimethylsilyl)ethynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77123-55-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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